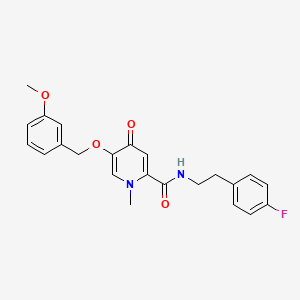

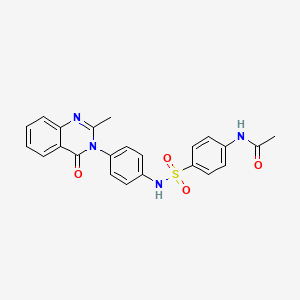

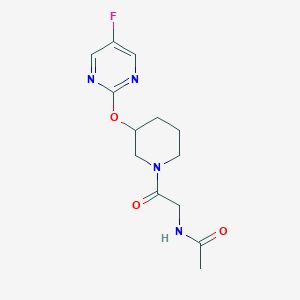

4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” can be analyzed using computational studies . The parameters involved in quantum chemical calculations include energy gap, EHOMO, ELUMO, absolute electronegativity, electrophilicity, softness, global hardness, energy gap, ionization energy, electron affinity, and dipole moment .科学的研究の応用

Biochemical Interactions and Binding Studies

One study focused on synthesizing p-hydroxycinnamic acid amides, including compounds structurally related to "4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide." These compounds were investigated for their interaction with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides insights into the binding efficiency and mechanism of these compounds with protein models, which is crucial for understanding their biochemical behavior and potential therapeutic applications (Meng et al., 2012).

Antibacterial and Antifungal Activity

Research into sulfonamide-derived compounds, which share a functional group with the chemical , demonstrated their synthesis along with their transition metal complexes. These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This study suggests the potential of sulfonamide derivatives in developing new antibacterial and antifungal agents (Chohan & Shad, 2011).

Carbonic Anhydrase Inhibition for Therapeutic Use

A study synthesized 4-amino-N-(4-sulfamoylphenyl)benzamide derivatives, which are structurally similar to the query compound, and tested them as inhibitors of the metalloenzyme carbonic anhydrase. This enzyme plays a significant role in physiological processes like respiration and pH homeostasis. The compounds showed potent inhibitory activity against certain isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions where modulation of this enzyme's activity is beneficial (Ulus et al., 2013).

Advanced Material Development

The compound and its derivatives have implications in the development of advanced materials, such as in the synthesis of new polyimides based on flexible diamine. These materials are noted for their excellent solubility in various organic solvents and their high thermal stability, making them suitable for applications in high-performance polymers and electronics (Liaw et al., 2001).

Antibacterial Agent Synthesis

Another line of research explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, akin to the chemical structure of interest, aiming to develop new antibacterial agents. This work underscores the ongoing efforts to combat antibiotic resistance through the discovery of new compounds with antibacterial properties (Azab et al., 2013).

特性

IUPAC Name |

4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-13-11-14(2)23-20(22-13)25-29(27,28)18-9-7-17(8-10-18)24-19(26)16-5-3-15(12-21)4-6-16/h3-11H,1-2H3,(H,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHBGLBYGRCKJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)

![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)

![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)